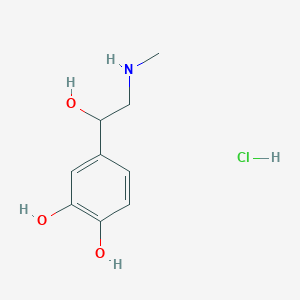

CHLORHYDRATE DE DL-ADRÉNALINE

Vue d'ensemble

Description

Le chlorhydrate de racépinephrine est un mélange racémique des chlorhydrates des énantiomères de l'épinéphrineLe chlorhydrate de racépinephrine est principalement utilisé comme bronchodilatateur pour soulager temporairement les symptômes légers de l'asthme intermittent, tels que les sifflements, la gêne thoracique et l'essoufflement .

Applications De Recherche Scientifique

Racepinephrine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions.

Industry: Employed in the pharmaceutical industry for the development of bronchodilator formulations

Mécanisme D'action

Target of Action

DL-Adrenaline Hydrochloride, also known as Racepinephrine Hydrochloride or (+/-)-Epinephrine Hydrochloride, primarily targets both alpha and beta-adrenergic receptors throughout the body . These receptors are membrane-bound G-protein coupled receptors (GPCRs) that mediate the physiological responses of the endogenous chemical adrenaline .

Mode of Action

DL-Adrenaline Hydrochloride acts as a non-selective agonist , binding to and activating both alpha and beta-adrenergic receptors . By acting on alpha receptors, it constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . It may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .

Biochemical Pathways

The action of DL-Adrenaline Hydrochloride on adrenergic receptors triggers a cascade of biochemical pathways. For instance, activation of β-ARs can stimulate the Epac1 via cAMP, leading to activation of Rap2B and phospholipase C, which subsequently activate the Ca2+/CaMKKβ/AMPK pathway . This pathway is proposed to inhibit mTORC1 and thereby stimulate autophagy .

Pharmacokinetics

The pharmacokinetics of DL-Adrenaline Hydrochloride, particularly when delivered via autoinjectors, has been studied extensively . Intramuscular injection appears to lead to a higher maximum concentration (Cmax) compared to subcutaneous injection . There is a dose-dependent increase in plasma concentration and area under the curve (AUC) from 0 to 20 minutes . Most investigators found two Cmax’s with time to reach maximum concentration (Tmax) at 5–10 minutes and 30–50 minutes, respectively .

Result of Action

The molecular and cellular effects of DL-Adrenaline Hydrochloride’s action are diverse. It can increase heart rate, myocardial contractility, and renin release via beta-1 receptors . Beta-2 effects produce bronchodilation, which may be useful as an adjunct treatment of asthma exacerbations, as well as vasodilation, tocolysis, and increased aqueous humor production .

Action Environment

The action, efficacy, and stability of DL-Adrenaline Hydrochloride can be influenced by various environmental factors. For instance, the sympathetic nervous system, which releases endogenous catecholamines like adrenaline, is activated during stress . Chronic stress can suppress the activities of effector immune cells while increasing the activities of immunosuppressive cells . Therefore, the physiological and psychological state of the individual can significantly impact the action of DL-Adrenaline Hydrochloride.

Analyse Biochimique

Biochemical Properties

DL-Adrenaline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . The nature of these interactions is primarily regulatory, with DL-Adrenaline Hydrochloride often acting as a key modulator of enzymatic activity.

Cellular Effects

DL-Adrenaline Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate, myocardial contractility, and renin release via beta-1 receptors .

Molecular Mechanism

The mechanism of action of DL-Adrenaline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Adrenaline Hydrochloride change over time. It remains stable for 1 year at room temperature and in emergency physician transport vehicles

Dosage Effects in Animal Models

The effects of DL-Adrenaline Hydrochloride vary with different dosages in animal models. For instance, in the perinatal model of cardiac arrest, peak plasma epinephrine concentrations in animals were higher and were achieved sooner after central or low-lying umbilical venous administration compared with the endotracheal route, despite a lower intravenous dose .

Metabolic Pathways

DL-Adrenaline Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le chlorhydrate de racépinephrine est synthétisé en combinant des parties égales des énantiomères d-épinéphrine et l-épinéphrine. La synthèse implique les étapes suivantes :

Matières Premières : La synthèse commence par le catéchol et le chlorure de chloroacétyle.

Formation de l'Intermédiaire : Le catéchol réagit avec le chlorure de chloroacétyle pour former la 3,4-dihydroxyacétophénone.

Addition d'Amine : L'intermédiaire est ensuite mis en réaction avec la méthylamine pour former la 3,4-dihydroxy-N-méthylacétophénone.

Réduction : Le groupe cétone est réduit pour former le produit final, la racépinephrine.

Formation de Chlorhydrate : Le mélange racémique est ensuite traité avec de l'acide chlorhydrique pour former le chlorhydrate de racépinephrine.

Méthodes de Production Industrielle : La production industrielle de chlorhydrate de racépinephrine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Le composé est généralement produit dans un environnement contrôlé pour prévenir la contamination et la dégradation .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de racépinephrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former l'adrénochrome.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de racépinephrine en son alcool correspondant.

Substitution : Les groupes hydroxyle du cycle benzénique peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les chlorures de sulfonyle sont utilisés pour les réactions de substitution.

Principaux Produits Formés :

Oxydation : Adrénochrome.

Réduction : Alcools correspondants.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la Recherche Scientifique

Le chlorhydrate de racépinephrine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'étalonnage des instruments et la validation des méthodes.

Biologie : Étudié pour ses effets sur les récepteurs adrénergiques et son rôle dans la neurotransmission.

Médecine : Utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des affections respiratoires.

Industrie : Employé dans l'industrie pharmaceutique pour le développement de formulations de bronchodilatateurs

5. Mécanisme d'Action

Le chlorhydrate de racépinephrine exerce ses effets en stimulant à la fois les récepteurs alpha et bêta-adrénergiques. L'effet thérapeutique principal provient de son action sur les récepteurs bêta2-adrénergiques, qui activent l'adénylyl cyclase et augmentent la production d'AMP cyclique intracellulaire. Cela conduit à la relaxation des muscles lisses bronchiques, soulageant le bronchospasme, les sifflements et la gêne thoracique. En outre, il provoque une vasoconstriction systémique et une relaxation gastro-intestinale, stimule le cœur et dilate les vaisseaux bronchiques et cérébraux .

Composés Similaires :

Albutérol : Un autre bronchodilatateur utilisé pour soulager l'asthme.

Épinéphrine : La forme non racémique de la racépinephrine, utilisée pour l'anaphylaxie et l'arrêt cardiaque.

Salbutamol : Un agoniste sélectif des récepteurs bêta2-adrénergiques utilisé pour l'asthme et la bronchopneumopathie chronique obstructive.

Comparaison :

Chlorhydrate de Racépinephrine vs. Albutérol : Le chlorhydrate de racépinephrine est un agoniste non sélectif, tandis que l'albutérol est sélectif pour les récepteurs bêta2-adrénergiques, ce qui rend l'albutérol plus spécifique à la relaxation des muscles lisses bronchiques.

Chlorhydrate de Racépinephrine vs. Épinéphrine : Le chlorhydrate de racépinephrine est un mélange racémique, tandis que l'épinéphrine est un seul énantiomère. L'épinéphrine a un éventail d'applications plus large, notamment le traitement d'urgence de l'anaphylaxie.

Chlorhydrate de Racépinephrine vs. Salbutamol : Tous deux sont utilisés pour soulager l'asthme, mais le salbutamol est plus sélectif pour les récepteurs bêta2-adrénergiques, ce qui réduit le risque d'effets secondaires associés à la stimulation des récepteurs alpha-adrénergiques.

Comparaison Avec Des Composés Similaires

Albuterol: Another bronchodilator used for asthma relief.

Epinephrine: The non-racemic form of racepinephrine, used for anaphylaxis and cardiac arrest.

Salbutamol: A selective beta2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease.

Comparison:

Racepinephrine Hydrochloride vs. Albuterol: Racepinephrine hydrochloride is a non-selective agonist, while albuterol is selective for beta2-adrenergic receptors, making albuterol more specific for bronchial smooth muscle relaxation.

Racepinephrine Hydrochloride vs. Epinephrine: Racepinephrine hydrochloride is a racemic mixture, whereas epinephrine is a single enantiomer. Epinephrine has a broader range of applications, including emergency treatment for anaphylaxis.

Racepinephrine Hydrochloride vs. Salbutamol: Both are used for asthma relief, but salbutamol is more selective for beta2-adrenergic receptors, reducing the risk of side effects associated with alpha-adrenergic receptor stimulation.

Propriétés

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

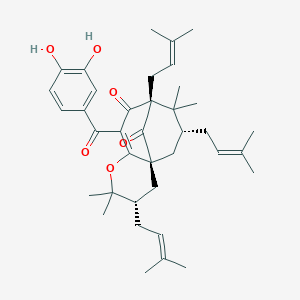

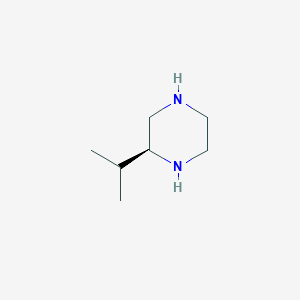

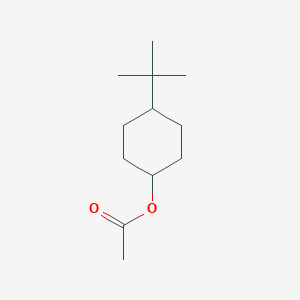

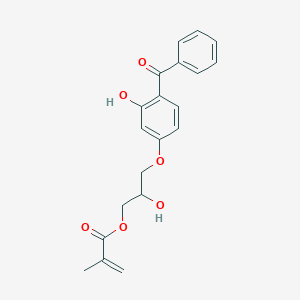

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)